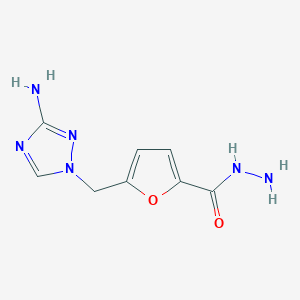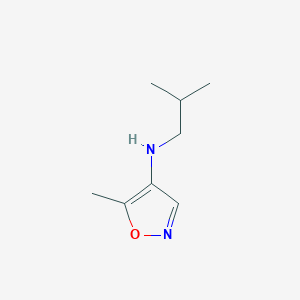![molecular formula C30H44N3O9P3 B12869762 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine is an organic compound with the molecular formula C20H30N2O6P2 It is a derivative of bipyridine, characterized by the presence of diethoxyphosphorylmethyl groups attached to the pyridine rings
Vorbereitungsmethoden
The synthesis of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could lead to the formation of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials, such as catalysts and polymers, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction. The compound’s structure allows it to interact with specific sites on proteins, potentially inhibiting or activating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine include other bipyridine derivatives and phosphonate-containing molecules. These compounds share structural similarities but differ in their functional groups and chemical properties. For example:
2,2’-bipyridine: A simpler bipyridine derivative without the diethoxyphosphorylmethyl groups.
4,4’-bis(diethylphosphonomethyl)-2,2’-bipyridine: Another bipyridine derivative with different phosphonate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C30H44N3O9P3 |
|---|---|
Molekulargewicht |
683.6 g/mol |
IUPAC-Name |
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H44N3O9P3/c1-7-37-43(34,38-8-2)21-24-13-15-31-27(17-24)29-19-26(23-45(36,41-11-5)42-12-6)20-30(33-29)28-18-25(14-16-32-28)22-44(35,39-9-3)40-10-4/h13-20H,7-12,21-23H2,1-6H3 |
InChI-Schlüssel |
LRWSKHATFQSIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


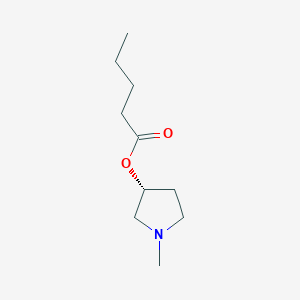
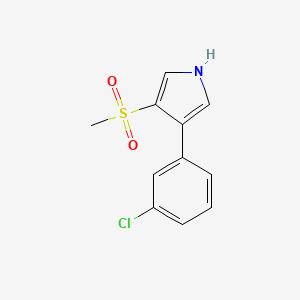
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)

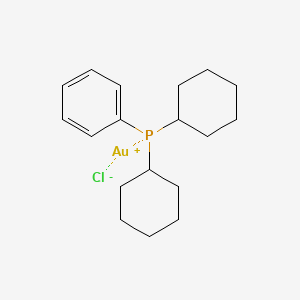
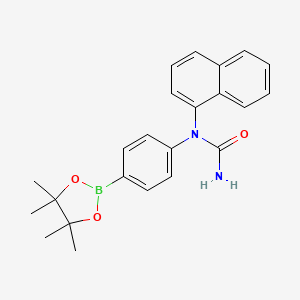
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
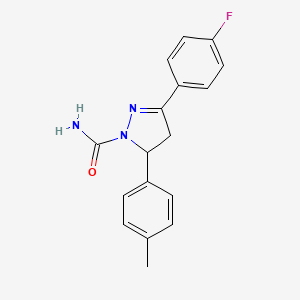
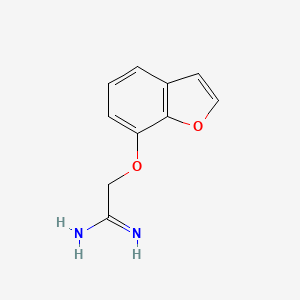
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)

